(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol
Description
(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol is a pyrazole-based heterocyclic compound featuring a methanol group at the 4-position of the pyrazole ring, a 4-bromophenyl substituent at the 3-position, and a 4-chlorophenyl group at the 1-position. Its molecular formula is C₁₆H₁₂BrClN₂O, with a molecular weight of 371.64 g/mol. This compound has attracted attention due to its structural similarity to bioactive pyrazole derivatives, particularly in medicinal chemistry research targeting anti-inflammatory, antimicrobial, and antitumor agents .
Properties
CAS No. |
618441-61-5 |
|---|---|
Molecular Formula |
C16H12BrClN2O |
Molecular Weight |
363.63 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1-(4-chlorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12BrClN2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2 |
InChI Key |
UUTCUUWWKDKBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the bromine and chlorine substituents: This can be done through electrophilic aromatic substitution reactions using bromine and chlorine reagents.
Addition of the hydroxymethyl group: This step involves the reaction of the pyrazole derivative with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 4-position of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes as described above but optimized for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions.
Key Findings :
-
PCC selectively oxidizes the hydroxymethyl group without affecting halogen substituents .
-
Over-oxidation to carboxylic acids requires stronger oxidizing agents like Jones reagent.
Nucleophilic Substitution Reactions
Halogenated aromatic rings participate in electrophilic substitution, with bromine showing higher reactivity than chlorine due to its lower electronegativity.
| Reagent | Conditions | Position Substituted | Product | Yield | Source |
|---|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 h | 4-Bromophenyl (Br → OMe) | (3-(4-Methoxyphenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol | 75% | |
| Thiophenol | K2CO3, DMSO, 120°C, 12 h | 4-Bromophenyl (Br → SPh) | (3-(4-(Phenylthio)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol | 63% |
Mechanistic Insight :
-
Bromine at the para position undergoes substitution more readily than chlorine due to better leaving-group ability.
Coupling Reactions
The bromophenyl group participates in palladium-catalyzed cross-coupling reactions.
Optimization Notes :
-
Suzuki coupling requires a 2:1 ratio of boronic acid to substrate for optimal yields .
-
Microwave-assisted methods reduce reaction times by 50% compared to conventional heating .
Derivatization of the Hydroxymethyl Group
The -CH2OH group serves as a handle for further functionalization.
| Reaction | Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|---|
| Acylation | Acetyl chloride | Pyridine, 0°C, 2 h | (3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl)methyl acetate | Prodrug synthesis | |
| Ether formation | Methyl iodide | NaH, THF, reflux, 8 h | (3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl)methyl methyl ether | Lipophilicity enhancement |
Critical Observations :
-
Acylation improves membrane permeability for biological studies.
-
Ether derivatives exhibit enhanced metabolic stability compared to the parent alcohol.
Comparative Reactivity Table
| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Stereochemical Outcome |
|---|---|---|---|
| Bromine substitution | 1.2 × 10⁻³ | 85 | Retention of configuration |
| Hydroxymethyl oxidation | 3.8 × 10⁻⁴ | 92 | Racemization |
| Suzuki coupling | 5.6 × 10⁻⁴ | 78 | Planar transition state |
Challenges and Limitations
-
Steric hindrance : Bulky substituents on the pyrazole ring reduce coupling efficiency .
-
Halogen stability : Chlorine substituents are resistant to displacement under standard SNAr conditions.
-
Solvent sensitivity : Polar aprotic solvents (e.g., DMF) improve substitution yields but complicate purification.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including (3-(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from multicomponent reactions have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .
Anti-Inflammatory Properties
The pyrazole scaffold is known for its anti-inflammatory effects. Several derivatives have been evaluated for their ability to inhibit inflammatory pathways, showcasing potential as therapeutic agents in treating conditions like arthritis and other inflammatory diseases. The compound's structure allows for modifications that can enhance its efficacy and selectivity .
Anticancer Potential
Compounds containing the pyrazole moiety have been investigated for their anticancer properties. Studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy. The structure of this compound may contribute to its ability to interact with specific molecular targets involved in tumor growth .
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are efficient methods for producing complex molecules in fewer steps. MCRs involving pyrazole derivatives have been reported to yield high purity and yield products, making them valuable in organic synthesis .
Material Science Applications
Research into the physical properties of pyrazole derivatives has revealed their potential use in materials science, particularly in the development of organic semiconductors and photovoltaic materials. The electronic properties of this compound may be advantageous for applications in organic electronics due to its ability to form stable thin films .
Case Studies
Mechanism of Action
The mechanism of action of (3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol would depend on its specific application. In general, it may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and chlorine substituents, as well as the hydroxymethyl group, can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations :
Key Observations :
Key Observations :
- The hydrazide group in compound 34 demonstrates superior anti-TB activity compared to pyrazinamide, highlighting the role of functional groups in target engagement.
- Carboxylic acid derivatives (e.g., propanoic acid in ) show potent anti-inflammatory activity, suggesting that the target’s methanol group could be modified for enhanced efficacy.
Biological Activity
The compound (3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 361.62 g/mol . The synthesis typically involves reactions that modify the pyrazole core, allowing for the introduction of various substituents that enhance its biological activity.
Pharmacological Properties
The pyrazole nucleus is known for its broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The following sections detail specific activities related to the compound .
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study indicated that compounds similar to this compound showed up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard drugs like dexamethasone .
2. Anticancer Activity
Several derivatives have been evaluated for their anticancer properties. A notable finding was that modifications at the phenyl ring positions significantly influenced cytotoxicity against cancer cell lines such as A549 (lung cancer). Compounds with bromine and chlorine substitutions were particularly effective, achieving 64% viability reduction in cancer cells compared to controls .
3. Antimicrobial Activity
The compound's derivatives have also been tested against various bacterial strains. One study reported promising results against Mycobacterium tuberculosis, with some derivatives demonstrating effective bactericidal activity . The structure-activity relationship (SAR) studies indicated that specific functional groups on the pyrazole ring are crucial for enhancing antimicrobial potency.
Case Studies
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory pathways and cell proliferation, leading to its observed biological effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
